molecular formula C15H18N2O2S B3019696 1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea CAS No. 1351614-87-3

1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea

Cat. No.: B3019696
CAS No.: 1351614-87-3
M. Wt: 290.38
InChI Key: VVUIPIJDGKCQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea is a synthetic urea derivative characterized by a benzyl group at the N1 position and a 2-hydroxy-2-(thiophen-2-yl)propyl substituent at the N3 position. This specific molecular architecture, featuring a heteroaromatic thiophene ring, is of significant interest in medicinal chemistry and drug discovery. Urea derivatives are a prominent class of compounds in pharmaceutical research. Structurally related benzyl-urea compounds have demonstrated a range of biological activities, including potential as inhibitors of protein kinases like ROCK1 and ROCK2, which are implicated in cancer cell proliferation . Furthermore, the thiophene moiety is a common pharmacophore found in compounds with various biological activities . The presence of both the urea functional group and the thiophene ring in this single molecule suggests potential for diverse research applications. The compound's mechanism of action is likely multifaceted. Based on studies of similar compounds, potential mechanisms may include interaction with enzymatic targets or intercalation into DNA, disrupting its function . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a reference standard in biological screening assays. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1-benzyl-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-15(19,13-8-5-9-20-13)11-17-14(18)16-10-12-6-3-2-4-7-12/h2-9,19H,10-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUIPIJDGKCQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea typically involves the reaction of benzyl isocyanate with 2-hydroxy-2-(thiophen-2-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the urea moiety.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiophene ring and urea moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Features

The following table compares 1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea with key analogs from the literature:

Compound Name Molecular Formula Substituents Heterocycle CAS Number Reference
This compound (Target) C₁₅H₁₉N₂O₂S* Benzyl, hydroxypropyl-thiophene Thiophene Not reported
1-(4-Methoxybenzyl)-3-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)urea C₂₀H₂₂N₂O₃S 4-Methoxybenzyl, hydroxypropyl-benzothiophene Benzothiophene 2034605-32-6
1-(Thiophen-2-ylmethyl)-3-(2-(benzofuran-2-yl)-2-hydroxypropyl)urea C₁₈H₁₉N₂O₃S Thiophen-2-ylmethyl, hydroxypropyl-benzofuran Benzofuran 1903764-66-8
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoylurea C₂₀H₁₉N₅O₂S Benzoyl, hydrazono, tetrahydrobenzothiophene Tetrahydrobenzothiophene Not reported

*Estimated based on structural similarity to and .

Key Observations:

The thiophen-2-ylmethyl substituent in the benzofuran analog (CAS 1903764-66-8) replaces benzyl with a smaller thiophene-based group, which may reduce steric hindrance and alter electronic interactions .

Heterocycle Modifications :

  • Benzothiophene () vs. thiophene : Benzothiophene’s fused ring system enhances aromatic surface area, favoring stronger π-π stacking but reducing conformational flexibility.
  • Benzofuran () vs. thiophene : Replacing sulfur with oxygen in benzofuran alters electronic properties (e.g., reduced polarizability), impacting binding affinity in biological systems .

Functional Group Additions: The hydrazono and benzoyl groups in ’s derivatives introduce additional hydrogen-bonding and π-conjugation, which could improve target selectivity or stability compared to the hydroxypropyl chain in the target compound .

Physicochemical and Electronic Properties

  • Lipophilicity : The benzyl group in the target compound likely confers higher lipophilicity than the 4-methoxybenzyl or thiophen-2-ylmethyl analogs, affecting membrane permeability.
  • Electronic Effects : Thiophene’s sulfur atom contributes to electron-rich aromatic systems, whereas benzofuran’s oxygen atom creates a less polarizable ring. Density functional theory (DFT) studies (e.g., ) could elucidate charge distribution differences .
  • Crystallography : SHELX software () is widely used to resolve urea derivative structures, revealing conformational preferences and hydrogen-bonding networks critical for activity .

Biological Activity

1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : 290.4 g/mol
  • CAS Number : 1351614-87-3

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

  • Protein Kinase Inhibition : The compound has shown potential as an inhibitor of ROCK1 and ROCK2, which are involved in cancer cell proliferation and migration.
  • DNA Intercalation : It can intercalate into DNA, disrupting its function and potentially leading to apoptosis in cancer cells.
  • Cardiovascular Effects : The compound acts as a selective activator of myocardial myosin ATPase, suggesting therapeutic applications in heart failure treatment.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. Studies indicate that it can inhibit the growth of cancer cells at micromolar concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)10.8

These results highlight the compound's potential as a lead agent in anticancer drug development.

Antimicrobial Activity

Research has indicated that the compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings suggest its utility in treating infections caused by resistant strains .

Case Studies

  • Inhibition of Cancer Cell Proliferation : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : A clinical isolate study showed that the compound effectively inhibited the growth of Staphylococcus aureus, demonstrating its potential application in antibiotic development.

Q & A

Q. What are the recommended methods for synthesizing 1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea, and how can reaction conditions be optimized?

Synthesis typically involves coupling benzyl isocyanate with a thiophene-containing amine precursor. Key steps include:

  • Amine precursor preparation : React thiophen-2-yl acetone with hydroxylamine under acidic conditions to form the hydroxylamine intermediate .
  • Urea formation : Use a coupling agent like carbodiimide (e.g., EDC) to react the intermediate with benzyl isocyanate in anhydrous dichloromethane.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 ratio of amine to isocyanate) and temperature (0–5°C) to minimize side products like unreacted isocyanate or dimerization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient).
  • Spectroscopic analysis : Confirm structure using 1^1H/13^13C NMR (e.g., thiophene protons at δ 6.8–7.2 ppm) and FTIR (urea C=O stretch ~1640–1680 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+ expected at m/z ~343.1) .

Q. What crystallographic techniques are suitable for determining its solid-state structure?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL (for refinement) and Olex2 (for visualization). Parameters like hydrogen-bonding (N–H···O/S) and torsion angles (thiophene-propyl linkage) confirm conformation .
  • Crystallographic data : Compare unit cell parameters (e.g., triclinic P1P1 symmetry) with related urea derivatives .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) : Use Gaussian or ORCA to calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set). Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., urea carbonyl as electrophilic center) .
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Validate binding poses with MD simulations (GROMACS) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Re-evaluate IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C).
  • Metabolite interference : Use LC-MS to identify degradation products (e.g., hydrolysis of urea to amines) .
  • Cell-line specificity : Compare activity in primary vs. immortalized cells; validate with CRISPR knockouts of suspected targets .

Q. How can structural modifications enhance its pharmacological profile?

  • SAR studies : Replace benzyl with substituted aryl groups (e.g., electron-withdrawing Cl or NO2_2) to modulate lipophilicity (logP).
  • Bioisosteric replacement : Substitute thiophene with furan or pyridine to improve metabolic stability. Validate via in vitro CYP450 assays .

Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?

  • HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities like hydrolyzed amines or dimerized byproducts.
  • Forced degradation studies : Expose to heat, light, and humidity; quantify degradation products using external calibration curves .

Q. How does the compound’s supramolecular behavior influence its formulation?

  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve solubility. Analyze packing motifs (e.g., π-π stacking of thiophene/benzyl groups) via PXRD .
  • Solubility studies : Measure in biorelevant media (FaSSIF/FeSSIF) and correlate with Hansen solubility parameters .

Methodological Considerations

Q. How are conflicting crystallographic data resolved for structurally similar urea derivatives?

  • Multi-temperature refinement : Collect data at 100 K and 298 K to account for thermal motion artifacts.
  • Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. What experimental and computational workflows validate its potential as a kinase inhibitor?

  • Kinase profiling : Use a panel assay (e.g., Eurofins KinaseProfiler) at 10 µM.
  • MM-PBSA calculations : Estimate binding free energies from MD trajectories to prioritize lead optimization .

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